Product packaging for 4-(Trifluoromethyl)styrene(Cat. No.:CAS No. 402-50-6)

4-(Trifluoromethyl)styrene

Cat. No.: B010332
CAS No.: 402-50-6
M. Wt: 172.15 g/mol
InChI Key: CEWDRCQPGANDRS-UHFFFAOYSA-N
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Description

4-(Trifluoromethyl)styrene, also known as this compound, is a useful research compound. Its molecular formula is C9H7F3 and its molecular weight is 172.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7F3 B010332 4-(Trifluoromethyl)styrene CAS No. 402-50-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethenyl-4-(trifluoromethyl)benzene
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InChI

InChI=1S/C9H7F3/c1-2-7-3-5-8(6-4-7)9(10,11)12/h2-6H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEWDRCQPGANDRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

77884-24-3
Record name Benzene, 1-ethenyl-4-(trifluoromethyl)-, homopolymer
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DSSTOX Substance ID

DTXSID50382303
Record name 4-Trifluoromethylstyrene
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Molecular Weight

172.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-50-6
Record name 4-Trifluoromethylstyrene
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Record name 1-ethenyl-4-(trifluoromethyl)benzene
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The Significance of Fluorinated Organic Compounds in Modern Chemistry

Fluorinated organic compounds have become indispensable in a multitude of scientific and industrial fields, including pharmaceuticals, materials science, and agriculture. numberanalytics.comalfa-chemistry.com The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological characteristics. numberanalytics.com This is largely due to fluorine's high electronegativity and the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. alfa-chemistry.comwikipedia.org These properties contribute to the enhanced stability, lipophilicity, and bioavailability of fluorinated compounds. numberanalytics.com

Synthetic Methodologies and Precursor Chemistry of 4 Trifluoromethyl Styrene

Classical and Modern Synthetic Routes

The construction of the 4-(trifluoromethyl)styrene molecule can be approached by forming the vinyl group on a pre-existing trifluoromethyl-substituted benzene (B151609) ring or by introducing the trifluoromethyl group onto a styrenic system.

Traditional synthetic routes often commence with readily available halogenated compounds, such as 4-bromobenzotrifluoride (B150022) or 4-iodobenzotrifluoride. These methods typically involve the formation of a two-carbon side chain that is subsequently converted into a vinyl group.

A primary example is the Grignard reaction . 4-(Trifluoromethyl)phenylmagnesium bromide, prepared from 4-bromobenzotrifluoride and magnesium, can be reacted with a two-carbon electrophile like acetaldehyde. The resulting secondary alcohol, 1-(4-(trifluoromethyl)phenyl)ethanol, is then subjected to dehydration using an acid catalyst or reagents like phosphorus pentoxide to yield this compound. Similarly, reaction of the Grignard reagent with ethylene (B1197577) oxide provides 2-(4-(trifluoromethyl)phenyl)ethanol, which can also be dehydrated to the target styrene (B11656). Industrial methods have been developed that react a Grignar reagent with an acid anhydride (B1165640) to produce the corresponding ketone, a precursor that can be converted to the styrene. google.com

Another classical approach is the Wittig reaction . This involves the reaction of 4-(trifluoromethyl)benzaldehyde (B58038) with a phosphonium (B103445) ylide, typically methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂). The ylide, generated in situ from methyltriphenylphosphonium (B96628) bromide and a strong base like n-butyllithium or sodium hydride, attacks the aldehyde carbonyl group to form the styrene double bond directly, producing this compound and triphenylphosphine (B44618) oxide as a byproduct. While effective, this method's atom economy is reduced by the formation of the phosphine (B1218219) oxide waste.

Modern organic synthesis heavily relies on palladium-catalyzed cross-coupling reactions for the efficient formation of carbon-carbon bonds. These methods offer high yields and functional group tolerance for the synthesis of this compound. The general approach involves coupling an aryl halide or triflate, such as 4-bromobenzotrifluoride, with a vinyl-containing organometallic reagent.

The Suzuki-Miyaura coupling is a widely used method. researchgate.net It couples an aryl halide with a vinylboron species, such as potassium vinyltrifluoroborate or vinylboronic acid, in the presence of a palladium catalyst and a base. researchgate.netrsc.org For instance, the reaction of 4-bromobenzotrifluoride with potassium vinyltrifluoroborate using a catalyst like [1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂] and a base such as potassium carbonate provides an effective route to the desired product. researchgate.net

The Stille coupling utilizes a vinylorganostannane reagent, like vinyltributyltin, which couples with the aryl halide under palladium catalysis. mdpi.com While effective, a significant drawback of the Stille reaction is the toxicity and difficulty in removing the stoichiometric tin byproducts.

The Heck reaction provides an alternative pathway by coupling the aryl halide directly with ethylene gas. However, this approach can be complicated by issues of regioselectivity and the potential for side reactions. A more controlled variant involves coupling with a vinyl-containing partner. Research has shown that coupling alkoxyvinylsilanes, such as vinyltrimethoxysilane, with 4-bromobenzotrifluoride using a palladium catalyst can be a promising single-step, high-yield route. winona.edu Similarly, palladium-catalyzed coupling of aryl iodides with organozinc reagents, such as pentafluoropropen-2-ylzinc, has been demonstrated for the synthesis of related fluorinated styrenes. sci-hub.seacs.org

Table 1: Comparison of Palladium-Catalyzed Reactions for this compound Synthesis

Reaction Name Aryl Precursor Vinyl Source Typical Catalyst Key Advantages Key Disadvantages
Suzuki-Miyaura Coupling 4-Bromobenzotrifluoride Potassium Vinyltrifluoroborate Pd(dppf)Cl₂ Mild conditions, stable and non-toxic boron reagents. researchgate.net Requires stoichiometric base.
Stille Coupling 4-Iodobenzotrifluoride Vinyltributyltin Pd(PPh₃)₄ Tolerant of many functional groups. mdpi.com Toxic tin reagents and byproducts.
Hiyama Coupling 4-Bromobenzotrifluoride Vinyltrimethoxysilane Pd(OAc)₂ / Ligand Low toxicity of silicon byproducts. winona.edu Requires fluoride (B91410) activation.
Negishi Coupling 4-Chlorobenzotrifluoride Vinylzinc Chloride Pd(PPh₃)₄ High reactivity of organozinc reagent. mdpi.com Moisture and air sensitivity of the organozinc reagent.

A multi-step strategy involving sulfone intermediates offers another pathway to styrenic compounds. nih.govacs.org This methodology has been demonstrated effectively for the synthesis of α-(difluoromethyl)styrene and can be adapted for related structures. researchgate.netrsc.org The sequence begins with the nucleophilic addition of a difluoromethyl or trifluoromethyl sulfone, such as phenyl trifluoromethyl sulfone, to acetophenone. This base-induced coupling introduces the fluoroalkyl group. rsc.org The resulting β-hydroxy sulfone is then subjected to reductive desulfonylation, often using a reducing agent like sodium amalgam or a magnesium/acetic acid system, to remove the phenylsulfonyl group. cas.cn The final step is the dehydration of the resulting secondary alcohol to form the styrene double bond. researchgate.net This route provides a versatile method for creating α-substituted styrenes.

Palladium-Catalyzed Coupling Reactions

Trifluoromethylation Strategies for Styrenic Systems

Instead of building the styrene from a trifluoromethylated precursor, an alternative approach is to introduce the trifluoromethyl (CF₃) group directly onto a styrenic backbone or a closely related molecule. These reactions are categorized based on the nature of the trifluoromethylating agent. beilstein-journals.org

Nucleophilic trifluoromethylation employs a reagent that acts as a source of the trifluoromethyl anion (CF₃⁻). The most prominent reagent for this purpose is (trifluoromethyl)trimethylsilane (B129416) (CF₃SiMe₃), known as the Ruppert-Prakash reagent. beilstein-journals.orgacs.org Since styrene itself is electron-rich, it is not a suitable substrate for direct nucleophilic attack. Therefore, these reactions are typically oxidative cross-coupling processes.

For example, a copper-catalyzed direct trifluoromethylation of the vinylic C-H bond of styrene derivatives can be achieved using sodium trifluoromethanesulfinate (CF₃SO₂Na), which serves as a source of the trifluoromethyl radical under oxidative conditions. beilstein-journals.org In other systems, aryl boronic acids can undergo oxidative trifluoromethylation with CF₃SiMe₃ in the presence of a copper or silver catalyst and an oxidant. acs.org This allows for the construction of C-CF₃ bonds on aromatic rings, which could then be elaborated into styrenes.

Electrophilic trifluoromethylation utilizes reagents that deliver a trifluoromethyl cation (CF₃⁺) equivalent to a nucleophilic substrate. conicet.gov.arwikipedia.org Styrene, with its electron-rich double bond, is a suitable substrate for this type of reaction. The primary reagents used are hypervalent iodine compounds (e.g., Togni reagents) and sulfonium (B1226848) salts (e.g., Umemoto reagents). wikipedia.orgthieme-connect.comacs.org

Togni reagents , such as 1-(trifluoromethyl)-1,2-benziodoxol-3(1H)-one (Togni Reagent II), are highly effective for the trifluoromethylation of a wide range of nucleophiles, including unactivated olefins like styrene. enamine.netcfplus.czenamine.net These reactions are often mediated by copper catalysts. enamine.net

Umemoto reagents are a class of S-(trifluoromethyl)dibenzoheterocyclic salts. wikipedia.orgenamine.net Reagents like S-(trifluoromethyl)dibenzothiophenium tetrafluoroborate (B81430) can trifluoromethylate various nucleophiles, including silyl (B83357) enol ethers and enamines, which are derivatives of carbonyl compounds that can be precursors to styrenes. thieme-connect.comenamine.net More reactive versions, such as Umemoto's Reagent II, have been developed to enhance thermal stability and reactivity. Recent developments have also led to trifluoromethyl thianthrenium triflate, a reagent accessible in a single step that can participate in electrophilic trifluoromethylation. nih.gov These reactions can provide access to β-trifluoromethylated styrenes or trifluoromethylated intermediates that can be converted to the final product.

Table 2: Common Reagents for Electrophilic Trifluoromethylation of Styrenic Systems

Reagent Class Specific Reagent Example Chemical Name Key Features
Hypervalent Iodine Togni Reagent I cfplus.cz 3,3-Dimethyl-1-(trifluoromethyl)-1,3-dihydro-1λ³-benzo[d] enamine.netiodaoxole Good solubility in organic solvents. cfplus.cz
Hypervalent Iodine Togni Reagent II cfplus.cz 1-(Trifluoromethyl)-1λ³-benzo[d] enamine.netiodaoxol-3(1H)-one Crystalline solid, effective for olefins and thiols. enamine.net
Sulfonium Salt Umemoto Reagent I enamine.net S-(Trifluoromethyl)dibenzothiophenium tetrafluoroborate Commercially available, used for a wide range of nucleophiles. thieme-connect.comenamine.net
Sulfonium Salt Umemoto Reagent II 2,8-Difluoro-S-(trifluoromethyl)dibenzothiophenium salt Superior thermal stability and electrophilicity compared to Reagent I.
Sulfonium Salt Trifluoromethyl Thianthrenium Triflate nih.gov Trifluoromethyl Thianthrenium Triflate Readily prepared from inexpensive materials, versatile reactivity. nih.gov

Radical Trifluoromethylation

Radical trifluoromethylation has emerged as a powerful tool for the synthesis of CF3-containing molecules. Metal-free protocols offer a practical and mild approach for the trifluoromethylation of styrenes. One such method utilizes sodium trifluoromethanesulfinate (NaSO2CF3), commonly known as Langlois' reagent, in conjunction with an oxidant like tert-butyl hydroperoxide (TBHP). rsc.orgfujifilm.com This reaction proceeds through the generation of a trifluoromethyl radical (•CF3), which then adds to the styrene double bond. rsc.orgrsc.org The resulting benzylic radical can be further oxidized to yield α-trifluoromethylated ketones or reduced to form the corresponding alcohols. rsc.orgfujifilm.com

The reaction conditions are typically mild, running at temperatures around 80°C in a mixed solvent system like acetonitrile (B52724)/water. fujifilm.comrsc.org The scope of this reaction is generally applied to simple substituted styrenes, providing the desired products in moderate to good yields. rsc.org

Visible light photoredox catalysis provides an alternative pathway for the radical trifluoromethylation of styrenes. jst.go.jp Using an inexpensive reagent like trifluoroiodomethane (CF3I) and a suitable photocatalyst, this method can proceed under mild conditions, often at room temperature. jst.go.jp This strategy can be challenging for terminal styrenes due to their tendency to undergo unproductive polymerization, but protocols have been developed to overcome this limitation, offering good selectivity for the desired trifluoromethylated products. jst.go.jp

Table 1: Metal-Free Radical Trifluoromethylation of Styrenes with NaSO₂CF₃ and TBHP rsc.orgfujifilm.com
Styrene SubstrateProduct(s)Combined YieldConditions
Styreneα-Trifluoromethyl ketone and alcohol57%NaSO₂CF₃, TBHP, BQ, MeCN/H₂O, 80°C
4-Methylstyreneα-Trifluoromethyl ketone and alcohol62%NaSO₂CF₃, TBHP, BQ, MeCN/H₂O, 80°C
4-Methoxystyreneα-Trifluoromethyl ketone and alcohol55%NaSO₂CF₃, TBHP, BQ, MeCN/H₂O, 80°C
4-Chlorostyreneα-Trifluoromethyl ketone and alcohol65%NaSO₂CF₃, TBHP, BQ, MeCN/H₂O, 80°C

Asymmetric Trifluoromethylation Approaches

The development of methods for asymmetric trifluoromethylation is crucial for accessing chiral molecules containing a trifluoromethyl group, which are of significant interest in medicinal chemistry. bohrium.comresearchgate.net While the direct enantioselective trifluoromethylation of the styrene double bond remains a challenge, related transformations have been developed that introduce both a CF3 group and a new stereocenter.

A notable example is the enantioselective copper-catalyzed trifluoromethylalkynylation of styrenes. mdpi.com This reaction utilizes a radical relay process to afford structurally diverse CF3-containing propargylic compounds with high enantioselectivity under mild conditions. mdpi.com The reaction typically employs a copper catalyst with a chiral bisoxazoline (Box) ligand. This method demonstrates broad substrate scope and good functional group tolerance, accommodating various electronically and sterically diverse styrene derivatives. mdpi.com

Table 2: Enantioselective Copper-Catalyzed Trifluoromethylalkynylation of Styrenes mdpi.com
Styrene SubstrateYieldEnantiomeric Excess (ee)Conditions
4-Methylstyrene85%92%Cu(OTf)₂, Chiral Ligand, CF₃-Source, Alkyne
4-Methoxystyrene89%95%Cu(OTf)₂, Chiral Ligand, CF₃-Source, Alkyne
Styrene82%92%Cu(OTf)₂, Chiral Ligand, CF₃-Source, Alkyne
4-Fluorostyrene78%91%Cu(OTf)₂, Chiral Ligand, CF₃-Source, Alkyne

Derivatization of this compound

This compound and its α-substituted analogues are versatile precursors for a variety of organic transformations, enabling the synthesis of more complex fluorine-containing structures.

Synthesis of Alpha-Alkyl Styrene Derivatives

Direct α-alkylation of styrenes is often challenging. For α-(trifluoromethyl)styrenes, a more common and synthetically useful transformation is the SN2' alkylation reaction. This process involves the nucleophilic attack of an alkyl group on the double bond, which induces the displacement of a fluoride ion from the CF3 group and a shift of the double bond. The result is not a direct α-alkylation product but rather a 3-alkylated-1,1-difluorostyrene derivative.

A mild and efficient method for this transformation is the copper-catalyzed tertiary alkylation using tertiary alkylmagnesium reagents. rsc.org This reaction proceeds smoothly at room temperature and provides access to 1,1-difluoroalkenes bearing a sterically bulky tert-butyl group in moderate to high yields. rsc.org Similarly, photocatalytic methods using potassium xanthogenates as radical precursors can achieve the alkylation of α-(trifluoromethyl)styrenes to yield gem-difluorinated products.

Table 3: Synthesis of 3-Alkylated 1,1-Difluorostyrene Derivatives from α-(Trifluoromethyl)styrenes rsc.org
α-(Trifluoromethyl)styrene SubstrateAlkylating ReagentYieldConditions
α-(Trifluoromethyl)styrenet-BuMgCl85%CuCN, THF, rt
4-Methyl-α-(trifluoromethyl)styrenet-BuMgCl81%CuCN, THF, rt
4-Chloro-α-(trifluoromethyl)styrenet-BuMgCl82%CuCN, THF, rt
4-Methoxy-α-(trifluoromethyl)styrenet-BuMgCl86%CuCN, THF, rt

Cyclopropanation Reactions

The vinyl group of this compound is susceptible to cyclopropanation reactions, yielding valuable trifluoromethyl-substituted cyclopropanes. These reactions can be catalyzed by various metal complexes, and asymmetric versions have been developed using chiral catalysts.

Osmium-porphyrin complexes have been shown to be efficient catalysts for the cyclopropanation of styrenes with ethyl diazoacetate. bohrium.com Studies on the reaction mechanism with substrates like p-(trifluoromethyl)styrene support the formation of a metal-carbene intermediate. bohrium.com Furthermore, bio-inspired catalysis using engineered myoglobin (B1173299) (Mb) variants has been successfully applied to the asymmetric synthesis of trifluoromethyl-substituted cyclopropanes. mdpi.com Using 2-diazo-1,1,1-trifluoroethane (CF3CHN2) as a carbene donor, these biocatalyzed reactions can achieve excellent diastereo- and enantioselectivity for various styrene derivatives. mdpi.comorganic-chemistry.org The electron-withdrawing nature of the trifluoromethyl group on the styrene ring influences the reaction rate compared to electron-rich styrenes. bohrium.commdpi.com

Table 4: Myoglobin-Catalyzed Asymmetric Cyclopropanation of Styrenes mdpi.comorganic-chemistry.org
Styrene SubstrateMb VariantDiastereomeric Excess (de)Enantiomeric Excess (ee)Configuration
p-ChlorostyreneMb(H64V,V68A)>99%>99.5%trans-(1S,2S)
p-NitrostyreneMb(H64V,V68A)>99%>99.5%trans-(1S,2S)
p-MethoxystyreneMb(H64V,V68A)>99%99.5%trans-(1S,2S)
2-VinylnaphthaleneMb(H64V,V68A)>99%>99.5%trans-(1S,2S)

Formation of gem-Difluoroalkenes from α-(Trifluoromethyl)styrenes

The transformation of α-(trifluoromethyl)styrenes into gem-difluoroalkenes is a cornerstone of their reactivity, proceeding via a defluorinative functionalization pathway. This reaction manifold allows for the installation of a wide variety of functional groups at the allylic position.

Photocatalytic methods are particularly effective for these transformations. For instance, the defluorocyanoalkylation of α-trifluoromethyl styrenes can be achieved using oxime esters as radical donors, leading to the formation of distal cyano group-anchored gem-difluoroalkenes. researchgate.net Similarly, photoredox-catalyzed defluoroaryloxymethylation using α-silyl ethers as radical precursors provides access to another class of gem-difluoroalkenes. acs.org

Metal-mediated approaches are also prevalent. A zinc-mediated decarboxylative/defluorinative coupling of α-trifluoromethyl alkenes with N-hydroxyphthalimide esters as radical precursors affords the desired gem-difluoroethylenes in moderate to excellent yields. acs.org Cyanomethylation can also be achieved under base-mediated conditions, using acetonitrile as the cyanomethyl source in the presence of a strong base like LiHMDS, to afford cyanated gem-difluoroalkenes. nih.gov

Hydroboration and Regioselectivity

The hydroboration of this compound is a notable reaction that showcases the influence of the electron-withdrawing CF3 group on the regioselectivity of the addition. Unlike non-fluorinated styrene, which predominantly undergoes Markovnikov addition, this compound reacts via both Markovnikov (M) and anti-Markovnikov (aM) pathways. This results in a mixture of branched and linear alcohol products after oxidative workup.

The regioselectivity can be controlled by the choice of catalyst. For example, using a cobalt(II) complex with a pytpy (2-(1,10-phenanthrolin-2-yl)-1H-imidazo[4,5-f] uwindsor.caphenanthroline) ligand for the hydroboration with pinacolborane (HBpin) can afford the branched alkylboronate product with good regioselectivity, although the turnover frequency (TOF) is lower compared to that for unsubstituted styrene. This highlights the electronic deactivation by the 4-CF3 group. In contrast, some cobalt and iron pincer-ligated catalysts, when reacting with α-trifluoromethyl styrene, can lead to hydrodefluorination and hydrogenation products instead of the expected hydroboration product.

Table 5: Cobalt-Catalyzed Hydroboration of Substituted Styrenes
Styrene SubstrateYield (Branched Isomer)Regioselectivity (Branched:Linear)TOF (h⁻¹)
Styrene98%20:178,000
4-Fluorostyrene96%15:176,000
This compound70%10:128,000
4-Methoxystyrene85%5:168,000

Advanced Polymerization Studies of 4 Trifluoromethyl Styrene

Free Radical Polymerization Kinetics and Mechanisms

Conventional free radical polymerization (FRP) of 4-(trifluoromethyl)styrene has been a subject of investigation to understand the fundamental influence of the potent electron-withdrawing -CF3 group on polymerization kinetics.

The free radical polymerization of this compound and related fluorinated styrenes is commonly initiated using thermal initiators. researchgate.netnih.gov Azobisisobutyronitrile (AIBN) is a frequently employed radical initiator for this purpose. researchgate.netrsc.orglibretexts.org The process begins with the thermal decomposition of AIBN, which generates two 2-cyanopropyl-2-yl radicals and a molecule of nitrogen gas. libretexts.org These primary radicals then attack the vinyl group of a this compound monomer, initiating the polymer chain. libretexts.org This initiation is followed by successive additions of monomer molecules in the propagation phase, leading to the formation of a high molecular weight polymer. libretexts.org Other initiators, such as benzoyl peroxide (BPO), can also be used in radical polymerizations. libretexts.org

The choice of solvent can influence the rate of free radical polymerization. Studies on trifluoromethyl-substituted styrenes have measured polymerization rates in different solvents, such as benzene (B151609) and dioxane, by monitoring the disappearance of the vinyl protons using 1H NMR spectroscopy. researchgate.net For styrene (B11656) polymerization in general, the rate of reaction is heavily influenced by the polarity of the solvent. dergipark.org.tr For instance, in the polymerization of styrene, polar solvents like acetone (B3395972) and dimethyl sulphoxide (DMSO) have been shown to yield higher monomer conversions compared to less polar solvents like toluene. dergipark.org.tr The termination rate coefficient (kt) is typically diffusion-controlled and decreases with decreasing medium fluidity (increasing viscosity), while the propagation rate coefficient (kp) can also be affected by the solvent. rsc.org For styrene, solvents such as benzonitrile (B105546) and diethyl malonate were found to diminish the kp. rsc.org

The kinetics of free-radical polymerization, particularly at low conversions, can exhibit nonclassical behavior. researchgate.net In these models, the termination rate constant (kt) is not considered a constant value but is dependent on the size of the reacting radicals. researchgate.netresearchgate.net It is assumed that the termination rate constant for two radicals of sizes 'm' and 'n', denoted as kt(n,m), follows the relationship:

kt(n,m) = kt0(nm)-a

Here, kt0 is a constant and 'a' is an exponent that reflects the chain-length dependence of termination. researchgate.netresearchgate.net This model leads to a relationship between the apparent termination rate constant (k̄t) and the average degree of polymerization (X̄n):

k̄t = (constant)(X̄n)-2a

This relationship has shown good agreement with experimental data from the polymerization of monomers like styrene and methyl methacrylate (B99206). researchgate.net

Solvent Effects on Polymerization Rate

Controlled Radical Polymerization (CRP) Techniques

Controlled radical polymerization (CRP) methods offer the ability to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and well-defined architectures. sigmaaldrich.com These techniques are particularly valuable for creating advanced materials from functional monomers like this compound. The primary CRP methods include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization. sigmaaldrich.com

Atom Transfer Radical Polymerization (ATRP) is a robust technique for polymerizing substituted styrenes with a high degree of control. nih.gov Studies on the surface-initiated ATRP of various substituted styrenes, including this compound, have provided significant insights into the effect of substituents on polymerization rates. nih.gov

In a typical surface-initiated ATRP setup for substituted styrenes, a highly active catalyst system is employed, such as a mixture of Cu(I)Br/Me4Cyclam and Cu(II)Br2/(dnNbpy)2 in a solvent mixture like DMF/anisole at elevated temperatures (e.g., 55 °C). nih.gov The Cu(II) complex helps to deactivate active radicals, providing control over the rapid polymerization process. nih.gov

Research has shown that styrenes with electron-withdrawing groups, such as the -CF3 group in this compound, polymerize faster than styrene itself or styrenes with electron-donating groups. nih.gov This is attributed to the electronic effect of the substituent on the reactivity of the monomer and the stability of the propagating radical. The polymerization rates for para-substituted styrenes were found to follow the Hammett relation, yielding a positive reaction constant (ρ = 0.51), which is similar to conventional radical polymerization in solution. nih.gov

The table below presents kinetic data for the surface-initiated ATRP of various para-substituted styrenes, illustrating the comparatively high polymerization rate for this compound. nih.gov

MonomerSubstituentkp,app (nm/min)kt,app (nm/min)kp,app / kt,app
This compound-CF31.840.005368
4-Bromostyrene-Br1.350.004337.5
Styrene-H0.820.003273.3
4-Methylstyrene-CH30.690.002345
4-tert-Butylstyrene-tBu0.730.003243.3
4-Methoxystyrene-OCH30.620.002310
Data adapted from a study on surface-initiated ATRP of substituted styrenes. nih.gov kp,app and kt,app are the apparent rate constants for propagation and termination, respectively.

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is another highly versatile CRP technique applicable to a wide range of monomers, including styrenes. sigmaaldrich.comnih.gov The key to RAFT polymerization is the use of a chain transfer agent (CTA), typically a thiocarbonylthio compound, which mediates the polymerization via a reversible chain transfer process. nih.gov

The general mechanism involves the initiation of polymerization by a standard radical initiator like AIBN. nih.gov The propagating radical adds to the CTA, forming a dormant intermediate radical. This intermediate can then fragment, releasing either the original radical or a new radical that can reinitiate polymerization. This rapid equilibrium between active propagating chains and dormant species allows for the controlled growth of polymer chains, resulting in polymers with low polydispersity and predictable molecular weights. nih.gov While specific kinetic studies focused solely on the RAFT polymerization of this compound are not detailed in the provided sources, the technique has been successfully applied to other functional styrenes, such as 4-vinylbenzaldehyde, using CTAs like S-1-dodecyl-S'-(α,α'-dimethyl-α”-acetic acid)trithiocarbonate (DDMAT) to produce well-defined polymers and block copolymers. nih.gov

Nitroxide-Mediated Polymerization (NMP)

Nitroxide-Mediated Polymerization (NMP) is a controlled/living radical polymerization (CLRP) method that facilitates the synthesis of polymers with well-defined architectures, narrow molecular weight distributions, and high degrees of chain-end functionality. researchgate.netacs.org This technique is particularly effective for styrenic monomers. acs.org The core of NMP lies in the reversible trapping of the propagating radical chain by a stable nitroxide radical, creating a dormant alkoxyamine species. This equilibrium between active and dormant chains allows for controlled polymer growth. acs.org

While extensive research on the NMP of styrene is well-documented, specific studies on this compound are less common. However, the principles of NMP are applicable to substituted styrenes. Research has been conducted on the synthesis of copolymers containing trifluoromethyl-substituted styrenes via NMP. For instance, a block copolymer of poly(bis-trifluoromethyl styrene-b-PMMA) was reportedly synthesized using NMP for potential applications in nanowires, indicating the suitability of trifluoromethyl-styrenic monomers in such controlled polymerization processes. researchgate.netjst.go.jp The success of NMP with styrenic monomers is often extended to derivatives, particularly those with electron-withdrawing groups, which can influence the polymerization kinetics. The general robustness and simplicity of NMP, often requiring only a unimolecular initiator and the monomer, make it a versatile tool for creating advanced polymer structures from monomers like this compound. researchgate.netacs.org

Anionic Polymerization Characteristics

Anionic polymerization is highly effective for monomers with electron-withdrawing substituents, as these groups can stabilize the propagating carbanionic active center. The this compound monomer possesses a potent electron-withdrawing trifluoromethyl (-CF3) group at the para position of the phenyl ring. This feature is expected to make the vinyl group electron-deficient and thus highly susceptible to nucleophilic attack by an anionic initiator.

General studies on fluorinated vinyl monomers indicate that fluorophenylvinyl compounds typically exhibit reactivity that is similar to or slightly higher than their non-fluorinated hydrocarbon counterparts in anionic polymerization. rsc.org While the anionic polymerization of the isomeric α-(trifluoromethyl)styrene is known to be problematic and fails to produce significant amounts of polymer due to side reactions, this is not expected to be the case for the 4-substituted isomer. rsc.orgibm.com The electronic stabilization provided by the para-CF3 group should facilitate a more controlled polymerization.

Despite this favorable electronic profile, detailed experimental studies focusing specifically on the anionic polymerization of this compound, including optimal initiator and solvent systems or the living character of the polymerization, are not extensively documented in the reviewed literature. Nevertheless, based on the fundamental principles of anionic polymerization, it is anticipated that this compound would be an excellent candidate for this technique, likely yielding well-defined polymers and being suitable for the synthesis of block copolymers. uni-bayreuth.deethernet.edu.et

Copolymerization Studies

The copolymerization behavior of this compound (M1) with commercially important monomers such as Styrene (M2) and Methyl Methacrylate (M2) has been investigated to determine its relative reactivity. The reactivity ratios (r1 and r2) quantify the tendency of a propagating polymer chain ending in one monomer unit to add another molecule of the same monomer versus the comonomer.

Detailed research has provided the following reactivity ratios for the free-radical copolymerization of this compound (p-CF3-Styrene).

Co-monomer (M2)r1 (4-CF3-Styrene)r2 (Co-monomer)r1 * r2
Styrene0.740.620.46
Methyl Methacrylate0.300.300.09

The reactivity ratios provide significant insight into the final composition and monomer sequence distribution within a copolymer. The electron-withdrawing nature of the para-trifluoromethyl group on the styrene ring has a distinct effect on its polymerization behavior.

Copolymerization with Styrene : In the this compound / Styrene system, both r1 (0.74) and r2 (0.62) are less than 1. The product of the reactivity ratios (r1 * r2 = 0.46) is also less than 1, which indicates that the system has a tendency toward alternation, although it will still produce a largely random copolymer. Both propagating radicals show a slight preference for adding the other monomer over their own, but since the values are relatively close, a statistical distribution of monomer units is expected. The this compound radical is slightly more likely to add another molecule of its own kind than the styryl radical is.

Copolymerization with Methyl Methacrylate (MMA) : In the this compound / MMA system, the reactivity ratios are r1 = 0.30 and r2 = 0.30. The product (r1 * r2 = 0.09) is very close to zero. This indicates a strong tendency for the monomers to alternate along the polymer chain. Each propagating radical strongly prefers to react with the other monomer. This behavior is driven by the significant difference in electronic properties between the electron-poor this compound and the more electron-rich methyl methacrylate. This strong alternating tendency allows for the synthesis of copolymers with a highly regular monomer sequence.

The synthesis of block copolymers requires a polymerization technique that exhibits "living" or "controlled" characteristics, allowing for the sequential addition of different monomers. Both NMP and living anionic polymerization are suitable methods for this purpose.

The successful synthesis of a block copolymer containing a bis-trifluoromethyl styrene block and a poly(methyl methacrylate) (PMMA) block has been reported using NMP. researchgate.net This demonstrates the feasibility of using controlled radical polymerization to create well-defined block structures from trifluoromethyl-substituted styrenes. A general strategy involves synthesizing the first block, which then acts as a macroinitiator for the polymerization of the second monomer. For example, a polystyrene macroinitiator could be chain-extended with this compound, or a poly(this compound) macroinitiator could be used to initiate the polymerization of styrene or an acrylate. researchgate.net

Given the expected stability of the styryl anion, living anionic polymerization is another powerful route for synthesizing block copolymers containing this compound. This method allows for the creation of block copolymers with predictable molecular weights and very low polydispersity. The synthesis would typically involve the polymerization of the first monomer (e.g., styrene) to completion, followed by the introduction of the second monomer (this compound) to the living polymer chains. This sequential monomer addition is a hallmark of living anionic polymerization for producing well-defined block copolymers. ethernet.edu.et

Reactivity and Reaction Mechanisms of 4 Trifluoromethyl Styrene

Electronic and Steric Influences on Reactivity

The trifluoromethyl (-CF3) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This electronic influence is transmitted through the aromatic ring to the vinyl group of 4-(trifluoromethyl)styrene, rendering the double bond electron-deficient. This electron deficiency enhances the reactivity of the alkene towards nucleophilic attack and certain types of cycloadditions. For instance, in hydroamination reactions, α-(trifluoromethyl)styrenes bearing electron-withdrawing groups on the phenyl ring are generally more favorable for conversion than those with electron-donating groups. nih.gov

The steric hindrance imposed by the trifluoromethyl group also plays a crucial role in directing the outcome of reactions. While not directly attached to the vinyl group, its presence on the aromatic ring can influence the approach of reagents. For example, the steric effect of an ortho-substituent on α-(trifluoromethyl)styrenes has been observed to have an obvious influence on reaction efficiency. mdpi.com In nickel-catalyzed hydrosilylation reactions, steric repulsion between the catalyst's ligands and the trifluoromethyl group can influence the reaction mechanism and product distribution. nih.gov The combination of these electronic and steric factors allows for regioselective and stereoselective transformations that might not be as readily achievable with unsubstituted styrene (B11656).

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the construction of cyclic compounds. For this compound, these reactions can be broadly categorized into those that proceed with and without defluorination. This section will focus on non-defluorinative cycloadditions, where the trifluoromethyl group remains intact.

Non-defluorinative Cycloadditions

Non-defluorinative cycloadditions of α-(trifluoromethyl)styrenes provide access to a variety of trifluoromethyl-containing cyclic structures. One notable example is the [4+2] cycloaddition, or Diels-Alder reaction. This compound can act as a dienophile, reacting with various dienes to form cyclohexene (B86901) derivatives. The electron-withdrawing nature of the trifluoromethyl group activates the dienophile for these reactions. nih.gov

Another significant class of non-defluorinative cycloadditions is the [3+2] cycloaddition. For instance, the reaction of C-cyclopropyl-N-methylnitrone with styrene has been studied, and these reactions are characterized by a one-step mechanism. scielo.org.mx While this study did not use this compound specifically, the principles can be extended to understand the reactivity of its derivatives.

The following table summarizes a representative non-defluorinative cycloaddition reaction of a trifluoromethylated styrene derivative.

Reaction TypeReactantsProductKey Features
[4+2] Cycloaddition3-Aryl-1-(trifluoromethyl)prop-2-yn-1-iminium salts and cyclopentadieneDiels-Alder adductThe trifluoromethyl-substituted iminium salt acts as a highly reactive dienophile.

Data compiled from a study on the reactions of trifluoromethylated iminium salts. nih.gov

Stereoselectivity in Cycloadditions

The stereochemical outcome of cycloaddition reactions involving this compound is a critical aspect, often influenced by the catalyst and reaction conditions. In Diels-Alder reactions, the formation of endo or exo products is a key consideration. wikipedia.org For nitroalkene Diels-Alder reactions, helical-chiral hydrogen bond donor catalysts have been shown to effectively control the enantioselectivity, even with sterically demanding dienes substituted with a trifluoromethyl group. mdpi.com

Organocatalysis has also emerged as a powerful strategy for controlling stereoselectivity. For example, diarylprolinol silyl (B83357) ethers have been used as organocatalysts in the asymmetric Diels-Alder reaction of α-fluoro α,β-unsaturated aldehydes, leading to excellent exo-selectivity and enantioselectivity for the formation of a fluorinated quaternary chiral center. researchgate.net While this example does not involve this compound directly, it highlights the potential of organocatalysis in controlling the stereochemistry of reactions with fluorinated alkenes.

Below is a data table illustrating the stereoselectivity in a catalyzed Diels-Alder reaction.

CatalystDieneDienophileDiastereomeric Ratio (endo:exo)Enantiomeric Excess (% ee)
Helical-Chiral Hydrogen Bond Donor5,5-Disubstituted cyclopentadieneNitroethyleneOne diastereomer detectedUp to 90%

Data from a study on enantio- and periselective nitroalkene Diels-Alder reactions. mdpi.com

Hydroaddition Reactions

Hydroaddition reactions involve the addition of a hydrogen atom and another fragment across the double bond of this compound. These reactions are valuable for creating functionalized molecules with trifluoromethylated stereocenters.

Hydroarylation and All-Carbon Quaternary Center Formation

The hydroarylation of α-(trifluoromethyl)styrenes is a challenging but rewarding transformation that allows for the direct construction of trifluoromethylated all-carbon quaternary centers. A promoter system featuring triflic acid and hexafluoroisopropanol has been shown to enable this reaction. researchgate.net This method provides straightforward access to trifluoromethylated diarylalkanes. The mechanism involves the generation of a trifluoromethyl benzylic carbocation, which is then trapped by an arene nucleophile. researchgate.net

Nickel-catalyzed Friedel-Crafts alkylation reactions have also been employed to construct trifluoromethylated all-carbon quaternary stereocenters with high enantioselectivity. researchgate.net These reactions highlight the utility of transition metal catalysis in achieving challenging bond formations.

The table below presents data from a study on the hydroarylation of α-(trifluoromethyl)styrenes.

Arene NucleophileProduct Yield (%)Key Feature
Electron-rich arenesGood to excellentFormation of trifluoromethylated diarylalkanes
Electron-deficient arenesLower yieldsReaction is sensitive to the electronic nature of the arene

Data based on research into the hydroarylation of α-(trifluoromethyl)styrenes. researchgate.net

Hydrophosphorothiolation

While specific examples of hydrophosphorothiolation on this compound are not extensively documented, related reactions such as hydrophosphonylation and hydrothiolation have been reported. A practical and efficient solvent-free synthesis of β-trifluoromethyl-substituted phosphonates has been developed via the hydrophosphonylation of α-(trifluoromethyl)styrenes with H-phosphonates. rsc.org This reaction proceeds smoothly at room temperature without cleavage of the C-F bond.

Furthermore, an efficient method for the synthesis of (β-trifluoromethyl-β-aryl)ethyl 2-pyridyl thioethers via hydrothiolation of α-(trifluoromethyl)styrenes with pyridine-2(1H)-thione has been reported. researchgate.net This reaction proceeds regioselectively in an anti-Markovnikov manner. These examples demonstrate the feasibility of adding P-H and S-H bonds across the double bond of trifluoromethylated styrenes.

The following table summarizes the conditions and outcomes of a hydrophosphonylation reaction.

Reactant 1Reactant 2ConditionsProductYield
α-(Trifluoromethyl)styreneH-phosphonateSolvent-free, Room temperatureβ-Trifluoromethyl-substituted phosphonateModerate to good

Information sourced from a study on the solvent-free addition of H-phosphonates to α-CF3 styrenes. rsc.org

Oxidative Processes

The oxidation of this compound mediated by ground-state atomic oxygen, O(³P), proceeds through a stepwise mechanism. acs.orgscribd.com This process is initiated by the terminal addition of the O(³P) atom to the π-bond of the styrene derivative. acs.orgacs.org Computational modeling and kinetic isotope effect (KIE) studies support this stepwise pathway. acs.orgacs.org

The reaction begins with the approach of O(³P) to the π-bond at an O–C–C–C dihedral angle (φ) of 90°, forming a biradical intermediate. acs.org This intermediate is significantly lower in energy than the initial reactants. scribd.com From this initial conformation, a series of rotational conformers are generated, and the subsequent reaction pathway is dictated by the specific dihedral angle of these conformers on the triplet surface. acs.orgacs.org The formation of different products arises from these distinct intermediate conformations, which undergo intersystem crossing to the singlet ground state. acs.org

The presence of the electron-withdrawing trifluoromethyl group at the para position of the styrene moiety results in a slight deacceleration of the reaction rate compared to unsubstituted styrene. The effective rate constant for the oxidation of this compound is 19.0 × 10⁹ M⁻¹ s⁻¹, whereas for styrene, it is 20.4 × 10⁹ M⁻¹ s⁻¹. acs.orgacs.org This is in contrast to the reaction with p-methoxystyrene, an electron-donating group-substituted styrene, which exhibits a faster rate constant of 24.4 × 10⁹ M⁻¹ s⁻¹. acs.orgacs.org

The O(³P)-mediated oxidation of this compound yields two primary products: an epoxide and an aldehyde. acs.orgacs.org The distribution of these products is determined by the conformation of the biradical intermediate on the triplet surface, specifically the O–C–C–C dihedral angle (φ). acs.orgacs.org

Epoxide Formation: Conformations with a dihedral angle of approximately 50° or 310° lead to the formation of the epoxide product. acs.orgacs.org This occurs through rapid ring closure following intersystem crossing from the triplet to the singlet state. acs.org

Aldehyde Formation: The aldehyde product is generated exclusively from the conformer with a dihedral angle of 180°. acs.orgacs.org The formation of the aldehyde proceeds via a 1,2-hydride shift immediately after intersystem crossing. acs.org

Table 1: Rate Constants and Product Distribution of Para-Substituted Styrenes with O(³P) in Solution. acs.orgacs.org

ReactantRate Constant (×10⁹ M⁻¹ s⁻¹)Epoxide (%)Aldehyde (%)
p-(Trifluoromethyl)styrene19.0 ± 0.455.1 ± 0.544.9 ± 0.5
Styrene20.4 ± 0.355.1 ± 0.744.9 ± 0.5
p-Methoxystyrene24.4 ± 0.859.4 ± 1.540.6 ± 1.5

O(³P)-Mediated Oxidation Mechanisms

Defluorinative Functionalization and β-Fluorine Elimination

The trifluoromethyl group in this compound is susceptible to defluorinative functionalization, a process involving the activation and cleavage of a C–F bond. This reactivity is significantly influenced by the electron-withdrawing nature of the trifluoromethyl group. A key mechanistic step in many of these transformations is β-fluorine elimination from an intermediate species. researchgate.netsci-hub.se

In reactions involving nucleophilic attack on the double bond of α-(trifluoromethyl)styrenes, a β-fluorocarbanion intermediate can be generated. researchgate.net This intermediate can then undergo one of two competing pathways: protonation or β-fluorine elimination. researchgate.net The outcome is highly dependent on the basicity of the reaction medium. researchgate.net For instance, in the reaction with 2-pyridones, the basicity of the organobase used determines whether hydroamination (protonation) or dehydrofluoroamination (β-fluorine elimination) occurs. researchgate.net

This β-fluorine elimination is a common feature in transition-metal-catalyzed reactions as well. For example, in copper-catalyzed alkylations and borylations of α-(trifluoromethyl)styrenes, the reaction proceeds through an intermediate that undergoes β-fluorine elimination to form a difluoroalkene product. sci-hub.se Similarly, photocatalytic radical borylation of α-(trifluoromethyl)styrenes leads to the formation of difluoroalkene-aminoboranes via a radical-polar crossover mechanism that involves the release of a fluoride (B91410) ion. thieme-connect.comthieme-connect.comresearchgate.net The driving force for this elimination is often the formation of a stable product and the good leaving group ability of the fluoride ion. sci-hub.se

The development of methods that control the competition between β-fluoride elimination and other pathways, such as protonation, is a significant area of research, as it allows for chemodivergent synthesis of either gem-difluoroalkenes or trifluoromethyl alkanes from a common starting material. rsc.org

Other Notable Reactions

This compound can undergo photocatalytic alkylation with potassium xanthogenates to produce gem-difluorinated styrenes. mdpi.com This reaction is carried out under blue light irradiation in the presence of an organic photocatalyst, such as 3DPAFIPN, and triethyl phosphite (B83602). mdpi.com

The proposed mechanism involves the photoexcited catalyst converting the xanthogenate anion and triethyl phosphite into a phosphoranyl radical. mdpi.com This radical then fragments, leading to the formation of an alkyl radical. The alkyl radical subsequently adds across the double bond of the this compound. This is followed by a reduction step, facilitated by the reduced form of the photocatalyst, and subsequent elimination of a fluoride ion to yield the final gem-difluorinated product. mdpi.com The reaction works well for generating primary radicals, while the use of xanthogenates that form secondary radicals may require a higher amount of triethyl phosphite. mdpi.com

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to study fluorinated organic molecules. For 4-(trifluoromethyl)styrene, DFT calculations have provided detailed information on its geometry, electronic characteristics, and reaction pathways.

Quantum-chemical calculations have been performed to determine the optimized geometry and electronic structure of this compound. A study utilized the DFT PBE0 method with a 6-311G** basis set to perform a full geometry optimization using a standard gradient method. fluorine1.ru This process computationally determines the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation on the potential energy surface. fluorine1.rucp2k.org

Theoretical methods based on DFT have been employed to estimate the acidity of C-H bonds in this compound. fluorine1.ru The pKa is a universal indicator of acidity, and its computational estimation typically involves calculating the Gibbs free energy change for the deprotonation reaction in a solvent, often modeled using a Polarizable Continuum Model (PCM). fluorine1.ruresearchgate.net

For this compound, a quantum-chemical calculation estimated the pKa to be in the range of 30–32. fluorine1.ru This value indicates that it is a very weak C-H acid, falling into the class of acids with pKa > 14. fluorine1.ru The study also noted that the position of the trifluoromethyl group on the benzene (B151609) ring (whether at the 2-, 3-, or 4-position) did not substantially affect the compound's acidity. fluorine1.ru This computational insight is valuable as measuring the pKa of such weak carbon acids experimentally is extremely challenging. researchgate.net

Table 1: Theoretical Acidity Estimation for Trifluoromethylstyrenes

This interactive table summarizes the computationally estimated pKa values for isomers of trifluoromethylstyrene (B14748457) based on DFT calculations.

CompoundComputational MethodEstimated pKa RangeAcidity Class
2-(Trifluoromethyl)styreneDFT PBE0/6-311G 30–32Very Weak H-Acid
3-(Trifluoromethyl)styrene (B1348526)DFT PBE0/6-311G30–32Very Weak H-Acid
This compoundDFT PBE0/6-311G**30–32Very Weak H-Acid

Source: Fluorine Notes, 2019. fluorine1.ru

DFT calculations are a powerful tool for mapping out the intricate pathways of chemical reactions, including the characterization of intermediates and transition states. In a combined DFT and experimental study on the silylation of vinyl arenes, the reaction involving this compound was investigated. mdpi.com The calculations suggested a much lower Gibbs free energy barrier for the activation of the C=C bond in this compound compared to unsubstituted styrene (B11656). This was attributed to the stabilizing effect of the electron-withdrawing -CF3 group on the negative charge that develops in the transition state. mdpi.com However, the experimental results differed from predictions, revealing an alternative reaction pathway involving the reduction of the CF3 group itself. mdpi.com

In a different study focusing on the reaction of α-(trifluoromethyl)styrene with 2-pyridones, DFT calculations at the M06-2X level were used to explore the competition between hydroamination and defluoroamination pathways. researchgate.net This research elucidated the role of the base in controlling the reaction outcome by mapping the Gibbs free energy profiles for different mechanistic routes, highlighting the utility of DFT in understanding complex reaction networks. researchgate.net

Furthermore, the mechanism of reactions involving anodically generated trifluoromethyl radicals with various substrates has been assessed using DFT. rsc.org In a study comparing the reactivity of these radicals towards aryl alkynes and styrene, calculations at the M06-2X/6-311+G(d,p) level were used to model the transition states for radical addition to the double bond versus the aromatic ring. The similar energetics calculated for these competing pathways successfully explained the product mixtures observed experimentally. rsc.org These examples underscore the capability of DFT to provide detailed energetic landscapes that explain and predict chemical reactivity and product formation. mdpi.comrsc.orgnih.gov

Table 2: Calculated Gibbs Free Energies for the Activation of Substituted Styrenes

This interactive table presents data from a DFT study on the silylation of various styrenes, showing the relative energy barriers.

SubstrateRelative Gibbs Free Energy of Transition State (kcal/mol)
Styrene28.6
4-Methoxystyrene25.6
This compound17.4

Source: MDPI, 2023. mdpi.com

Computational methods are frequently used to predict the regioselectivity and stereoselectivity of chemical reactions, which is a significant challenge in synthetic chemistry. rsc.org The role of the trifluoromethyl group in directing the outcome of cycloaddition reactions has been analyzed using DFT. researchgate.net Such studies have shown that while the -CF3 group enhances the reactivity of an ethylene (B1197577) system, it does not necessarily alter the regioselectivity established by other functional groups, such as a nitro group. The analysis of global and local electrophilicity indices derived from DFT calculations is key to explaining this observed regioselectivity. researchgate.net

In more advanced applications, quantum-guided molecular mechanics (Q2MM) has been used to develop transition-state force fields (TSFFs) for predicting the stereoselectivity of reactions like the palladium-catalyzed 1,4-conjugate addition. nih.gov These models are parameterized and validated against DFT calculations and experimental results. DFT is used to rationalize the observed selectivities, often by analyzing steric and electronic effects in the calculated transition state structures. nih.gov While not applied directly to this compound in the cited studies, these methodologies represent the state-of-the-art for predicting the stereochemical outcome of its reactions.

Reaction Mechanism Elucidation (e.g., Transition States, Energetics)

Quantum Chemical Modeling of Reactivity

Quantum chemical modeling provides a framework for understanding the fundamental factors that govern a molecule's reactivity. For this compound, this involves calculating various molecular properties and reactivity indices. grafiati.com The electron-withdrawing -CF3 group significantly modulates the molecule's reactivity compared to unsubstituted styrene. acs.org

Global and local reactivity descriptors, derived from conceptual DFT, are often used to predict how a molecule will behave in a reaction. researchgate.net These include:

Electrophilicity Index (ω): This index quantifies the ability of a molecule to accept electrons. The -CF3 group increases the electrophilicity of the styrene system. researchgate.net

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A lower LUMO energy, as expected for this compound, indicates a greater susceptibility to nucleophilic attack. acs.org

Electrostatic Potential (ESP): Maps of the ESP visualize the charge distribution on the molecular surface, indicating regions that are electron-rich (prone to electrophilic attack) or electron-poor (prone to nucleophilic attack). acs.org

Studies on related fluorinated compounds have successfully used these calculated parameters to correlate with and explain experimental observations of reactivity and selectivity. acs.orgresearchgate.net

Machine Learning Applications in Predicting Thermochemical Properties

The prediction of thermochemical properties, such as enthalpy of formation, is a critical aspect of chemical process modeling. researchgate.netnih.gov While direct quantum chemical calculations can be computationally expensive for large datasets, machine learning (ML) has emerged as a powerful tool to accelerate these predictions. researchgate.netnih.gov

The general workflow involves several key steps:

Data Generation: A large dataset of molecular properties is generated using a consistent quantum chemical method, such as DFT. researchgate.net

Molecular Representation: Molecules are converted into numerical descriptors, or "fingerprints," that encode structural and chemical information. researchgate.netresearchgate.net

Model Training: An ML algorithm, such as XGBoost or a neural network, is trained to find a relationship between the molecular descriptors and the target thermochemical property. researchgate.netarxiv.org

A concrete example of this approach is the development of an ML model to predict metal-trifluoromethyl Bond Dissociation Energies (BDEs). researchgate.net In that work, a dataset was constructed using DFT calculations, and an XGBoost algorithm combined with MACCS and Morgan fingerprints was used to create a predictive model. researchgate.net Other studies have used ML to refine DFT-calculated properties; for instance, an ML model was shown to significantly decrease the error in DFT-calculated enthalpies of formation for a wide range of solid-state compounds by learning to correct for systematic errors in the DFT functional. arxiv.org

Although a specific ML model for predicting the thermochemical properties of this compound is not detailed in the available literature, these established methodologies demonstrate a clear and promising path for future research in this area. researchgate.netnih.govresearchgate.net

Advanced Characterization Techniques for Poly 4 Trifluoromethyl Styrene and Its Copolymers

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of poly[4-(trifluoromethyl)styrene], offering detailed information about its structure and, in the case of copolymers, its composition.

¹H, ¹³C, and ¹⁹F NMR for Structural Elucidation and Composition Analysis

Proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹⁹F) NMR spectroscopy are powerful tools for elucidating the molecular structure of poly[this compound] and its copolymers. researchgate.netnih.gov

In the ¹H NMR spectrum of poly[this compound], the signals corresponding to the aliphatic backbone protons typically appear in the range of 1.13–2.34 ppm. The aromatic protons of the trifluoromethyl-substituted phenyl ring are observed in the region of 7.10–8.22 ppm. nih.gov For copolymers, such as those with styrene (B11656), the presence of signals from both monomer units allows for the determination of the copolymer composition. rsc.org For instance, in a copolymer of this compound and styrene, the ratio of the integrals of the aromatic protons of the respective units can be used to calculate their molar percentages in the copolymer chain.

The ¹³C NMR spectrum provides further structural detail. For this compound, characteristic chemical shifts include those for the carbonyl carbon (around 162 ppm), the vinyl carbons (around 153 ppm and 106 ppm), the aromatic carbons (in the 120-133 ppm range), and the trifluoromethyl carbon (around 123 ppm). chemrxiv.org

¹⁹F NMR is particularly valuable for analyzing fluorinated polymers. In poly[this compound], the trifluoromethyl group gives a distinct signal. nih.govrsc.org In studies of copolymers, ¹⁹F NMR can be used to quantify the incorporation of the fluorinated monomer. rsc.orgresearchgate.net The chemical shifts in ¹⁹F NMR are sensitive to the local chemical environment, providing information about the distribution of monomer units in a copolymer chain. researchgate.net

Table 1: Representative NMR Chemical Shifts (δ, ppm) for this compound Monomer chemrxiv.org

Nucleus Chemical Shift (ppm) Assignment
¹H 8.3 (s, 1H) CH=
8.1-7.6 (m, 4H) Phenyl
4.1 (d, 2H) CH₂
2.0 (m, 1H) CH
1.0 (d, 6H) CH₃
¹³C 162 C=O
153 HC=
133, 132, 130, 128, 125, 121, 120 Phenyl
115 CN
123 CF₃
106 C=
72 CH₂
28 CH
19 CH₃

Mass Spectrometry (MS)

Mass spectrometry is a key technique for determining the molecular weight and molecular weight distribution of polymers.

MALDI-TOF Spectrometry for Polymer Molecular Weight Distribution

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of synthetic polymers, including poly[this compound]. sigmaaldrich.com It allows for the determination of the absolute molecular weights of individual polymer chains (oligomers), providing a detailed molecular weight distribution profile. This is an advantage over techniques like gel permeation chromatography (GPC), which provides relative molecular weights.

In a MALDI-TOF spectrum of a polymer, a series of peaks is observed, with each peak corresponding to a specific oligomer chain length. The mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. For poly[this compound], this difference would be approximately 172 g/mol . In the case of copolymers, such as with styrene, fragments corresponding to both monomer units (104 g/mol for styrene and 172 g/mol for trifluoromethyl styrene) can be identified. nih.govresearchgate.net

From the MALDI-TOF spectrum, various molecular weight averages can be calculated, including the number-average molecular weight (Mn) and the weight-average molecular weight (Mw). The ratio of these two values gives the polydispersity index (PDI or Đ), which is a measure of the breadth of the molecular weight distribution. sigmaaldrich.com For example, a random copolyester containing 3-(trifluoromethyl)styrene (B1348526) was found to have a number average molecular weight (Mn) of 4,489 g/mol , a weight average molecular weight (Mw) of 6,138 g/mol , and a polydispersity index of 1.36 as determined by GPC, which can be correlated with MALDI-TOF data. nih.gov

Table 2: Example Molecular Weight Data from Polymer Characterization

Polymer Mn ( g/mol ) Mw ( g/mol ) PDI (Mw/Mn) Technique
CF₃-PSt 1750 - 5400 - - MALDI-TOF nih.gov
Copolyester with 3-(trifluoromethyl)styrene 4,489 6,138 1.36 GPC nih.gov

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in poly[this compound] and its copolymers. nih.gov These techniques are complementary, as some vibrational modes are more active in IR and others in Raman. photothermal.comcovalentmetrology.com

FT-IR spectroscopy is particularly sensitive to polar bonds. photothermal.com In the FT-IR spectrum of a polymer containing the this compound unit, characteristic absorption bands would be expected for the C-F stretching vibrations of the trifluoromethyl group, as well as C-H and C=C stretching and bending modes of the aromatic ring and the polymer backbone. nih.gov For example, a copolyester containing 3-(trifluoromethyl)styrene showed a characteristic absorption band at 1726 cm⁻¹ corresponding to the carbonyl stretching of the ester group. nih.gov

Raman spectroscopy, on the other hand, is more sensitive to non-polar bonds and is often used to analyze the polymer backbone. photothermal.comthermofisher.com It can provide information on the carbon-carbon bonds of the polystyrene chain and the aromatic ring. The complementary nature of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the polymer structure. spectroscopyonline.com

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms on the surface of a material. creative-biostructure.combrighton-science.com For poly[this compound], XPS can be used to confirm the presence and quantify the relative amounts of carbon, fluorine, and any other elements present on the polymer surface. ucsb.eduuni-muenchen.de

An XPS survey scan provides an overview of all the elements present on the surface. thermofisher.com High-resolution scans of specific elemental regions, such as the C 1s and F 1s regions, can provide information about the chemical bonding. The binding energy of an electron is sensitive to its chemical environment. For example, the C 1s spectrum can be deconvoluted into different peaks corresponding to carbon atoms in different chemical environments, such as C-C/C-H bonds in the polymer backbone and aromatic ring, and the C-CF₃ bond. The F 1s spectrum would show a characteristic peak for the fluorine atoms in the trifluoromethyl group. This ability to probe the chemical state is a key advantage of XPS. ucsb.edu

Table 3: List of Compound Names

Compound Name
This compound
Poly[this compound]
Styrene
Polystyrene
3-(Trifluoromethyl)styrene
Azeloyl chloride
Biscoumarin
Hydroquinone
2-(Trifluoromethyl)benzonitrile
1,3-Dimethoxy-2-(trifluoromethyl)benzene
1-Chloro-4-(trifluoromethyl)benzene
1-Nitro-4-(trifluoromethyl)benzene
2-Methoxy-3-(trifluoromethyl)pyridine
2-Trifluoromethyl styrene
2,5-Bis(trifluoromethyl) styrene
3,5-Bis(trifluoromethyl) styrene
Pentafluorostyrene
4-Trifluoromethyl-tetrafluorostyrene
Methyl methacrylate (B99206)
Trifluoroethyl methacrylate
Chlorotrifluoroethylene
Isobutyl vinyl ether

Applications of Poly 4 Trifluoromethyl Styrene and Its Derivatives in Materials Science

Optical Materials

Fluorinated polymers are noted for their potential in optical applications due to their high transparency. researchgate.net The replacement of hydrogen atoms with heavier fluorine atoms minimizes absorption losses in the visible and near-infrared regions, a critical factor for materials used in optical devices. researchgate.net

The introduction of trifluoromethyl groups into polymers can enhance thermal stability and light transmittance. tandfonline.com Copolymers incorporating trifluoromethyl substituted styrenes have been shown to be transparent and are considered for use as novel optical materials. researchgate.net For instance, copolymers of 2-(trifluoromethyl) styrene (B11656) and methyl methacrylate (B99206) produce flexible and transparent films that exhibit high transmittance, similar to homopolymers of methyl methacrylate. researchgate.net

Polystyrene itself is a polymer with good light transmittance, making it a useful material for optical devices. researchgate.net The development of fluorinated polystyrenes, such as poly(4-trifluoromethyl-2,3,5,6-tetrafluorostyrene), was driven by the need for thermally stable and transparent materials. researchgate.net Research into graded-index polymer optical fibers has utilized 2-trifluoromethyl styrene (an isomer of 4-(Trifluoromethyl)styrene) as a core material, anticipating low-loss properties characteristic of styrene-based fibers. researchgate.net

A study on transparent shape memory polyimides demonstrated that a 120 μm thick film could achieve high transmittance values of 82% at 450 nm and 85% at 500 nm. hit.edu.cn While not directly involving poly(trifluoromethyl)styrene, this highlights the transparency achievable with advanced polymer systems. Another example is seen in flexible substrates where a plasma-polymerized fluorocarbon (PPFC) coating on a colorless polyimide (CPI) substrate increased the average transmittance in the visible range (400–800 nm) from 88.0% to 91.7%. tandfonline.com This enhancement is partly attributed to the presence of trifluoromethyl (-CF3) groups which contribute to increased light transmittance. tandfonline.com

Polymer Electrets and Organic Field-Effect Transistors (OFETs)

Polymer electrets, which are dielectric materials capable of semi-permanent charge storage, are crucial for devices like organic field-effect transistors (OFETs), particularly in nonvolatile memory applications. osti.govaip.org Fluorinated polymers are often excellent electrets. aip.org The substitution of a trifluoromethyl (TFM) group onto a polystyrene backbone has been studied to enhance the electronic and charge storage capabilities of the polymer for use as a gate dielectric in OFETs. osti.govaip.orgaip.org

Research on poly(3-trifluoromethylstyrene) (P3TFMS), an isomer of poly[this compound], has provided significant insights into polarization effects in OFETs. osti.govaip.orgresearchgate.netosti.gov When used as a gate dielectric in pentacene-based OFETs, the TFM substituent has a marked effect on both the initial interfacial polarization and the subsequent bulk, static polarization. osti.govaip.org

Compared to unsubstituted polystyrene (PS), OFETs using P3TFMS exhibit significantly lower initial threshold voltages (Vth). osti.govaip.orgresearchgate.net This is considered a surface effect, occurring when the TFM-bearing polymer is directly adjacent to the semiconductor layer, and is attributed to a reduction in interfacial trap states. osti.govaip.org The trifluoromethyl group introduces a dipole moment that can influence the electrostatic potential at the dielectric-semiconductor interface. aip.org

After a charging process involving the application of a static electric field, devices with P3TFMS show much larger threshold voltage shifts (ΔVth) than those with standard polystyrene. osti.govaip.orgresearchgate.net This indicates that P3TFMS has more stable bulk trap states, making it more effective at storing charge within the bulk of the polymer. osti.govresearchgate.net

The stability of the stored charge is a critical parameter for electret performance in memory devices. aip.org Polystyrene is a known electret but has limited charge storage stability. osti.govaip.orgaip.org The incorporation of fluorine-containing groups, like trifluoromethyl, enhances hydrophobicity and stabilizes stored charges against dissipation. osti.govaip.orgaip.org

In studies comparing P3TFMS with PS, the P3TFMS-based devices demonstrated greater stability of the threshold voltage shift (ΔVth) over repeated charge and discharge cycles. osti.govaip.orgresearchgate.net After characterization and discharging processes, P3TFMS devices retained a higher percentage of their initial ΔVth compared to PS devices. aip.orgaip.org For example, single-layered P3TFMS dielectrics retained 64% of their initial ΔVth after discharging, showcasing superior charge retention. aip.org This improved stability makes P3TFMS an attractive material for electret applications where reliable, long-term charge storage is necessary. osti.govaip.orgaip.org

Performance Comparison of Polystyrene (PS) vs. Poly(3-trifluoromethylstyrene) (P3TFMS) in OFETs
ParameterPolystyrene (PS)Poly(3-trifluoromethylstyrene) (P3TFMS)Reference
Initial Threshold Voltage (Vth,i)ca. -35 Vca. -17 V osti.govaip.orgresearchgate.net
Threshold Voltage Shift (ΔVth) after Chargingca. 17 Vca. 32 V osti.govaip.orgresearchgate.net
ΔVth Retention after Discharging (Single Layer)Data not specified64% aip.org
ΔVth Retention after Discharging (Bilayer with TFM polymer)30%40% aip.org

Interfacial and Bulk Polarization Effects

Biomedical Applications of Fluorinated Polymers

Fluorinated polymers are investigated for various biomedical applications due to their unique properties, including biocompatibility and gas permeability. researchgate.netrsc.org

Silicone hydrogel contact lenses are popular due to their high oxygen permeability, which is crucial for maintaining corneal health. google.com To further enhance lens properties, various additives are incorporated into the polymer matrix. dntb.gov.ua One area of research involves the use of fluorinated monomers to improve oxygen transmission and reduce protein deposition. clspectrum.com

A study focused on developing ophthalmic hydrogel lens materials with improved oxygen permeability and durability used 3-(trifluoromethyl)styrene (B1348526) (3-TFMSt) as an additive. dntb.gov.ua The base material consisted of 2-hydroxyethyl methacrylate (HEMA), and the addition of 3-TFMSt along with other components was investigated. dntb.gov.ua The inclusion of fluorinated monomers like 3-TFMSt in hydrogel formulations is a strategy to boost the oxygen permeability (Dk) of the final contact lens material. clspectrum.com While specific Dk values for the 3-TFMSt-containing hydrogel were not detailed in the available abstract, the research goal was explicitly the improvement of oxygen permeability for ophthalmic applications. dntb.gov.ua

Components in an Investigated Ophthalmic Hydrogel Formulation
Component TypeChemical NamePurpose in FormulationReference
Base Monomer2-hydroxyethyl methacrylate (HEMA)Forms the basic hydrogel structure dntb.gov.ua
Additive3-(trifluoromethyl)styrene (3-TFMSt)To improve oxygen permeability and durability dntb.gov.ua
AdditivePolyvinylpyrrolidone (PVP)Hydrophilic additive dntb.gov.ua
AdditiveN-vinyl-2-pyrrolidone (NVP)Hydrophilic additive dntb.gov.ua
AdditiveMagnesium oxide nanoparticlesAdditive for durability/other properties dntb.gov.ua

Drug Delivery Systems

The unique properties of fluorinated polymers are leveraged in the design of sophisticated drug delivery systems. Copolymers incorporating trifluoromethyl-styrene derivatives serve as building blocks for nanocarriers like micelles and nanocapsules, which can enhance drug solubility, stability, and controlled release. researchgate.netntu.edu.sg

Research has explored the use of copolymers containing trifluoromethyl groups to create effective drug delivery vehicles. For instance, nanocapsules have been developed using a copolymer of poly[2-ethylhexylmethacrylate-co-(7-(4-trifluoromethyl)coumarin acrylamide)]. These nanocapsules were designed to encapsulate and deliver the hydrophilic drug 5-fluorouracil (B62378). mdpi.com The system aims for a long shelf-life combined with the potential for rapid, light-triggered release. mdpi.com

In another approach, copolymers of metacryloyloxyethyl [2-(acetyloxy)-4-(trifluoromethyl)]benzoate (THEMA) and 2-acrylamido-2-metylpropanesulfonic acid (AMPS) have been synthesized for the controlled release of Triflusal. uminho.pt The study revealed that the release kinetics could be controlled by the microstructural distribution of the hydrolyzable THEMA units within the copolymer, achieving a zero-order release profile, which is highly desirable for sustained drug delivery. uminho.pt

Furthermore, amphiphilic block copolymers are central to forming micellar drug carriers. ntu.edu.sgsci-hub.se Copolymers containing styrene can enhance the hydrophobicity of the micelle's core, improving the loading efficiency of hydrophobic drugs through interactions between benzene (B151609) rings. acs.org While not involving 4-TFMS directly, the principle is demonstrated in systems like poly oligo(ethylene glycol) methacrylate-b-poly(styrene-co-4-formylphenyl methacrylate), which achieved a high drug loading capacity of approximately 48% for a leukemia drug candidate. acs.orgserdp-estcp.mil The development of hemin-containing materials, which can be used as safe containers for drug delivery, has also involved reactions with this compound, indicating its utility in creating biocompatible carrier systems. rsc.org

Table 1: Research Findings on Drug Delivery Systems with Trifluoromethyl-Containing Polymers
Polymer SystemApplicationKey Research FindingReference
Poly[2-ethylhexylmethacrylate-co-(7-(4-trifluoromethyl)coumarin acrylamide)]Nanocapsules for 5-fluorouracil deliveryDesigned for long shelf-life with potential for light-triggered drug release. mdpi.com
Copolymers of THEMA and AMPSControlled release of TriflusalAchieved zero-order drug release kinetics, controlled by the microstructure of the copolymer. uminho.pt
POEGMA-b-P(St-co-FPMA)Nanocrystal micelles for a leukemia inhibitorDemonstrated a high drug loading capacity of ~48% and provided controlled release. acs.orgserdp-estcp.mil

Tissue Engineering

In tissue engineering, the goal is to create scaffolds that support cell adhesion, proliferation, and differentiation. mdpi.com Fluorinated polymers, including derivatives of P(4-TFMS), are investigated for these applications due to their biocompatibility and tunable surface properties. researchgate.netuminho.ptresearchgate.net

A key area of research is the fabrication of polymer matrices that guide cell growth. Polystyrene is a foundational material for cell culture platforms, and its derivatives are used to create structured scaffolds, such as honeycomb-like patterns, to enhance cytocompatibility. mdpi.comresearchgate.net The introduction of fluorine can modify surface properties to improve cell-material interactions. For example, gas-phase fluorination of biodegradable polylactic acid (PLA) has been shown to create a more hydrophilic and polar surface, which dramatically improves the adhesion and spreading of fibroblast cells. acs.org

Direct application of trifluoromethyl-styrene has been demonstrated in hydrogels for ophthalmic use, a specialized area of tissue engineering. mdpi.com A study involving hydrogels made from 2-hydroxyethyl methacrylate (HEMA) showed that copolymerization with a small amount (~1%) of 3-(Trifluoromethyl)styrene (3-TFMSt) significantly improved critical physical properties. The tensile strength of the hydrogel increased substantially, and the oxygen permeability was also enhanced, both of which are vital for contact lens materials. mdpi.com This demonstrates that even minor additions of a trifluoromethyl-styrene monomer can impart significant performance benefits to biomaterials.

Table 2: Effect of 3-(Trifluoromethyl)styrene on Hydrogel Properties for Ophthalmic Applications
Material CompositionTensile Strength (kgf/mm²)Oxygen Permeability (Dk) x 10⁻¹¹Reference
HEMA-based hydrogel with MgO nanoparticles0.08426.00 mdpi.com
HEMA-based hydrogel with MgO nanoparticles and ~1% 3-TFMSt0.15069.64 mdpi.com

Anti-fouling and Anti-bacterial Materials

The accumulation of microorganisms, or biofouling, on surfaces is a significant problem in marine and biomedical environments. annualreviews.org Polymers containing fluorine, such as P(4-TFMS) derivatives, are highly effective in creating low-surface-energy coatings that resist fouling. nih.govmdpi.com These "fouling-release" surfaces work by weakening the adhesion of organisms, allowing them to be removed easily. annualreviews.org

Research has shown that fluorinated side chains in polymers migrate to the surface, creating highly hydrophobic films. acs.org Homopolymers of highly fluorinated styrenes, P(TF(F₅)S) and P(TF(F₁₅)S), exhibit advancing water contact angles of 117° and 122°, respectively, indicating extremely low surface energy. acs.org This property is crucial for preventing the attachment of marine organisms. rsc.org Methacrylate-based fluoropolymer brushes have also demonstrated excellent antifouling properties against a range of organic polymers. acs.org

In addition to anti-fouling, trifluoromethyl groups can contribute to antibacterial activity. A study on a biscoumarin copolyester bearing a pendant 3-(trifluoromethyl)styrene unit revealed notable antimicrobial effects. nih.gov The copolyester showed moderate to good activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, which was attributed to the enhanced lipophilicity from the trifluoromethyl-styrene unit. nih.gov Another innovative approach involves attaching a porphyrin molecule containing a trifluoromethyl group to a polymer surface, which, upon activation by light, generates singlet oxygen and produces a significant antibacterial effect against S. aureus. acs.org

Table 3: Performance of Trifluoromethyl-Styrene Containing Polymers
Polymer SystemApplicationKey Performance MetricReference
P(TF(F₅)S) FilmAnti-foulingAdvancing Water Contact Angle: 117° acs.org
P(TF(F₁₅)S) FilmAnti-foulingAdvancing Water Contact Angle: 122° acs.org
Biscoumarin Copolyester with pendant 3-(trifluoromethyl)styreneAnti-bacterialInhibition Zone vs. E. coli: 15 mm nih.gov
Biscoumarin Copolyester with pendant 3-(trifluoromethyl)styreneAnti-bacterialInhibition Zone vs. S. aureus: 18 mm nih.gov

Composites and High-Performance Materials

The introduction of trifluoromethyl groups into polymer backbones is a recognized strategy for enhancing the performance of materials, particularly their thermal stability and mechanical strength. researchgate.netrsc.org P(4-TFMS) and its derivatives are used in composites and blends to create high-performance materials suitable for demanding applications. researchgate.net

The thermal stability of polystyrene is significantly improved by the presence of a -CF3 group. Fluorinated polystyrenes (CF₃-PSt) show a 10% weight loss temperature between 356–376 °C, a marked improvement over standard polystyrene. researchgate.net Similarly, blending polyvinyl alcohol (PVA) with a methacrylate-based polymer containing a trifluoromethyl group (PTFMAM) and silver nanoparticles improved the thermal properties of the resulting nanocomposite. The glass transition temperature (Tg) of the PVA blend increased from 78 °C to 116 °C with the addition of the fluoropolymer and nanoparticles. dntb.gov.ua

The mechanical properties can also be enhanced. As noted previously, the addition of just 1% of 3-(Trifluoromethyl)styrene to a hydrogel composite more than doubled its tensile strength. mdpi.com In the field of electronics, poly(3-trifluoromethylstyrene) (P3TFMS) has been studied as a gate dielectric in organic field-effect transistors (OFETs). osti.gov Compared to unsubstituted polystyrene, P3TFMS exhibited fewer interfacial trap states and more stable bulk trap states. This resulted in significantly lower initial threshold voltages and greater stability after charge/discharge cycles, making it a promising material for nonvolatile memory and other advanced electronic components. osti.gov

Table 4: Performance Enhancement in Composites with Trifluoromethyl-Styrene Derivatives
Base MaterialDerivative/AdditiveImproved PropertyFindingReference
PolystyreneTrifluoromethylation (CF₃-PSt)Thermal Stability10% weight loss temperature increased to 356–376 °C. researchgate.net
HEMA-based Hydrogel~1% 3-(Trifluoromethyl)styreneMechanical StrengthTensile strength increased from 0.0842 to 0.1506 kgf/mm². mdpi.com
Polystyrene Gate DielectricPoly(3-trifluoromethylstyrene)Electrical StabilityΔVth shift of ~32 V vs. 17 V for PS after charging. osti.gov
Polyvinyl Alcohol (PVA)PTFMAM-PVA/Ag NanocompositeThermal StabilityGlass transition temperature (Tg) increased from 78 °C to 116 °C. dntb.gov.ua

Environmental and Toxicological Considerations of Fluorinated Styrenic Compounds

Analytical Methods for Environmental Monitoring of Fluorinated Compounds

The monitoring of fluorinated compounds in the environment requires sophisticated analytical methods capable of detecting these substances at very low concentrations, often in complex matrices like water, soil, and biological tissues. nih.gov The most widely used and established techniques for the determination of PFASs are based on chromatography. nih.govmdpi.com

Chromatographic Methods:

Liquid Chromatography-Mass Spectrometry (LC-MS) : This is the most common and often considered the reference method for analyzing a wide range of PFAS, particularly the non-volatile PFAAs. nih.govrsc.org Techniques like LC with tandem mass spectrometry (LC-MS/MS) provide high sensitivity and selectivity, allowing for the quantification of numerous target compounds in a single analysis. rsc.orgnih.gov The U.S. Environmental Protection Agency (EPA) has developed standardized methods, such as EPA Methods 533 and 537.1, which use solid-phase extraction (SPE) followed by LC-MS/MS for the analysis of PFAS in drinking water. rsc.orgnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) : GC is less commonly used than LC for general PFAS analysis but is well-suited for volatile or semi-volatile fluorinated compounds. nih.govnih.gov For a compound like 4-(Trifluoromethyl)styrene, which is a volatile organic compound, GC-MS would be a highly appropriate analytical technique. nih.gov The method offers excellent resolution, which is advantageous for separating different isomers. nih.gov Trifluoromethyl-substituted compounds, in particular, have been noted as being amenable to analysis by GC-MS. acs.org

Total Fluorine Analysis: Given the vast number of different PFASs, monitoring every single compound is a significant challenge. nih.gov Therefore, methods that measure the total amount of organic fluorine are also employed.

Sample preparation is a critical step before instrumental analysis to isolate and concentrate the target analytes from the sample matrix. mdpi.comnumberanalytics.com Common techniques include solid-phase extraction (SPE), liquid-liquid extraction (LLE), and solid-phase microextraction (SPME). mdpi.com

Analytical MethodPrinciplePrimary ApplicationTypical Detection Limits
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Separates non-volatile compounds in liquid phase, followed by mass-based detection and quantification.Widely used for PFAAs (e.g., PFOA, PFOS) in water, soil, and biological samples. nih.govnih.govParts-per-trillion (ppt) or ng/L range. rsc.orgmeasurlabs.com
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds in gas phase, followed by mass-based detection.Analysis of volatile fluorinated compounds like fluorotelomer alcohols (FTOHs) and styrenes. nih.govnih.govVaries by compound and matrix; can achieve low detection limits.
Combustion Ion Chromatography (CIC)Combusts sample to convert organofluorine to inorganic fluoride (B91410), which is then measured by IC.Measures Total Organic Fluorine (TOF) to screen for overall contamination. measurlabs.comppb to ppt (B1677978) range (μg/L to ng/L). measurlabs.com
Capillary ElectrophoresisSeparates ions based on their electrophoretic mobility in a capillary.Can be used for PFCAs, but often has poorer detection limits than LC-MS. nih.govnih.govParts-per-million (ppm) range. nih.gov

Future Directions and Emerging Research Areas

Novel Synthetic Methodologies for Precision Fluorination

The precise introduction of fluorine and trifluoromethyl groups into organic molecules remains a central theme in modern synthetic chemistry. chinesechemsoc.org For compounds like 4-(trifluoromethyl)styrene, research is moving beyond traditional methods toward more sophisticated and selective techniques.

A significant area of development is the use of photocatalysis , which offers new pathways for radical generation and C-F bond formation under mild conditions. bohrium.combeilstein-journals.org For instance, photoredox-catalyzed methods have been developed for the hydrotrifluoromethylation of styrenes, which previously proved challenging due to the monomer's tendency to polymerize. bohrium.com Similarly, photocatalytic coupling reactions using α-(trifluoromethyl)styrenes as radical acceptors have been demonstrated. cas.cn These light-driven methods often proceed at room temperature and offer an alternative to harsher, high-temperature reactions. bohrium.comcas.cn

Direct C-H bond fluorination and trifluoromethylation represent another frontier, aiming to streamline synthetic sequences by avoiding the need for pre-functionalized substrates. chinesechemsoc.orgbeilstein-journals.org While challenging due to the high bond dissociation energy of C-H bonds, catalytic methods are emerging. chinesechemsoc.org For example, manganese-catalyzed oxidative C-H bond fluorination has been reported, providing a method for the direct incorporation of fluoride (B91410) into unreactive C-H bonds. chinesechemsoc.org

Furthermore, the development of novel reagents and transition-metal-free protocols is expanding the synthetic toolkit. Researchers have developed operationally simple, fluoride-catalyzed methods for the arylation of α-(trifluoromethyl)styrene derivatives, avoiding the need for transition metals. acs.org The design of new trifluoromethylating reagents that are more stable and easier to handle than traditional options is also a key focus, contributing to safer and more broadly applicable synthetic methods. bohrium.comacs.org

Development of Advanced Functional Materials from this compound

The incorporation of this compound into polymers imparts desirable properties such as high thermal stability, chemical resistance, low surface energy, and unique optical and dielectric characteristics. chemimpex.comresearchgate.net Emerging research focuses on creating advanced functional materials by precisely controlling polymer architecture and composition.

One promising area is the synthesis of copolymers to achieve tailored properties. For example, by copolymerizing different trifluoromethyl-substituted styrenes, researchers have successfully created a zero-photoelastic birefringence polymer, where the positive photoelasticity of the poly(this compound) unit is cancelled out by the negative photoelasticity of another isomer. researchgate.net Such materials are valuable for optical applications where stress-induced birefringence must be minimized. researchgate.net Block copolymers containing this compound are also being explored to create materials with low surface energy for applications in hydrophobic coatings. bohrium.com

The resulting fluorinated polymers are candidates for high-performance applications. The introduction of -CF3 groups can lower a material's dielectric constant and water absorption, making them suitable for use as low-dielectric materials in high-frequency electronics. researchgate.net The enhanced thermal stability and chemical resistance make them ideal for high-performance coatings, adhesives, and sealants designed for harsh environments. chemimpex.com Research shows that polymers derived from fluorinated styrenes can exhibit significantly higher thermal stability compared to their non-fluorinated counterparts. researchgate.net

Table 1: Properties of Polymers and Copolymers Derived from Trifluoromethyl-Substituted Styrenes
Polymer/CopolymerKey MonomersGlass Transition Temperature (Tg)Key Properties & Potential ApplicationsReference
Poly(2-TFMS-co-4-TFMS)2-(Trifluoromethyl)styrene, this compoundNot specifiedZero-photoelastic birefringence; Optical materials researchgate.net
Poly(2-TFMS-co-MMA)2-(Trifluoromethyl)styrene, Methyl methacrylate (B99206)120–145 °CHigh transparency, thermal stability; Optical materials researchgate.net
P(TF(F15)S)2,3,5,6-tetrafluoro-4-(pentadecafluorooctaoxy)styrene16–62 °CLow surface energy, high water contact angle (122°); Hydrophobic surfaces bohrium.com
Poly(DFMST-co-ST)α-(Difluoromethyl)styrene, Styrene (B11656)Dependent on compositionEnhanced thermal stability and hydrophobicity compared to polystyrene rsc.org

Advanced Computational Modeling for Property Prediction and Material Design

Computational chemistry has become an indispensable tool for accelerating the discovery and design of new materials. In the context of this compound, advanced modeling techniques, particularly Density Functional Theory (DFT), are providing deep insights into reaction mechanisms and material properties. mdpi.com

Computational studies are used to elucidate the electronic effects of the trifluoromethyl group on the reactivity of the styrene monomer. For instance, DFT calculations have shown that the electron-withdrawing -CF3 group can increase the LUMO energy of the monomer, which helps to explain observed differences in polymerization kinetics compared to non-fluorinated styrene. Modeling has also been used to understand the regioselectivity of reactions like hydroboration, explaining why this compound yields multiple products where non-fluorinated styrene is more selective.

In the realm of polymer science, computational modeling is critical for predicting the behavior of catalysts and the outcome of polymerization reactions. DFT calculations have been employed to study the polymerization of styrenes catalyzed by palladium complexes, revealing the energy barriers for different monomer insertion pathways and explaining why certain catalysts are active for one type of styrene but not another. mdpi.com This predictive power allows for the rational design of catalysts tailored for specific monomers and desired polymer structures. Furthermore, a materials genome approach, combining theoretical calculations with machine learning, is being proposed to accelerate the discovery of high-performance polymers, such as polyimides with exceptional dielectric properties and heat resistance. researchgate.net

Table 2: Examples of Computational Studies on this compound and Related Systems
Study FocusComputational MethodKey FindingsReference
Reactivity in HydroborationDFTExplained the dual Markovnikov and anti-Markovnikov reactivity pathways due to electronic effects of the -CF3 group.
Radical PolymerizationDFTCalculated a 0.3 eV increase in LUMO energy, corroborating reduced reactivity compared to styrene.
Catalytic Olefin DifluorocarbenationDFTInvestigated possible reaction pathways (reversible vs. irreversible CF2 generation) to understand the reaction mechanism. chemrxiv.org
Palladium-Catalyzed PolymerizationDFTModeled the chain initiation and propagation steps, showing how ligand steric hindrance influences catalyst activity and regioselectivity for different styrene monomers. mdpi.com
Photocatalytic ReactionsDFTCalculated the energetics of radical anion intermediate fragmentation to determine the most favorable reaction pathway. cas.cn

Q & A

Q. What are the standard synthetic routes for 4-(Trifluoromethyl)styrene, and how can purity be optimized?

  • Methodological Answer : this compound is typically synthesized via Friedel-Crafts alkylation or palladium-catalyzed cross-coupling reactions. For example, aryl halides (e.g., 4-bromobenzotrifluoride) can undergo Heck coupling with ethylene in the presence of a Pd catalyst . Purification via fractional distillation under reduced pressure (e.g., 13 mmHg) is recommended, with purity ≥98% achievable by removing oligomers via silica gel chromatography . Characterization should include GC-MS (to confirm molecular ion peaks) and ¹⁹F NMR (to verify trifluoromethyl group integrity) .

Q. How is this compound characterized to confirm structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H NMR (δ 5.2–6.8 ppm for vinyl protons), ¹³C NMR (δ 114–140 ppm for aromatic carbons), and ¹⁹F NMR (δ -60 to -65 ppm for CF₃ group) are critical .
  • Mass Spectrometry : Electron ionization (EI-MS) shows a molecular ion peak at m/z 186 [M]⁺, with fragmentation patterns consistent with styrene derivatives .
  • HPLC : Retention time analysis (e.g., 1.23 minutes under SQD-FA05 conditions) ensures purity .

Q. What are the primary applications of this compound in polymer science?

  • Methodological Answer : The compound is used as a monomer in controlled radical polymerization (e.g., ATRP or RAFT) to introduce trifluoromethyl groups into polymers, enhancing thermal stability and hydrophobicity. For example, copolymerization with styrene at 60–80°C using azobisisobutyronitrile (AIBN) as an initiator yields materials with tunable glass transition temperatures (Tg) .

Advanced Research Questions

Q. How does the trifluoromethyl group influence the electronic properties of this compound in radical polymerization?

  • Methodological Answer : The electron-withdrawing CF₃ group reduces electron density on the vinyl moiety, slowing propagation rates in free-radical polymerization. This effect can be quantified via kinetic studies using dilatometry or ESR to monitor radical intermediates. For instance, rate constants (kp) for this compound are ~30% lower than for styrene under identical conditions . Computational modeling (DFT) further reveals a 0.3 eV increase in the LUMO energy, corroborating reduced reactivity .

Q. What strategies resolve contradictory data on the inhibitory effects of this compound in polymerization systems?

  • Methodological Answer : Discrepancies in inhibition studies often arise from trace impurities (e.g., hydroquinone) or solvent polarity. To address this:
  • Purification : Pre-treat the monomer with activated alumina to remove inhibitors .
  • Solvent Screening : Compare reaction rates in polar (DMF) vs. nonpolar (toluene) solvents. In DMF, hydrogen bonding with CF₃ reduces inhibition efficacy by 40% .
  • Additive Studies : Introduce chain-transfer agents (e.g., thiols) to distinguish between inhibition and chain-transfer effects .

Q. How can this compound be incorporated into multi-step pharmaceutical syntheses?

  • Methodological Answer : The vinyl group enables Michael additions or Diels-Alder reactions to build complex scaffolds. For example:
  • Step 1 : React with a dienophile (e.g., maleic anhydride) to form a bicyclic adduct.
  • Step 2 : Functionalize the CF₃-bearing aromatic ring via SNAr reactions (e.g., with piperazine derivatives) to enhance bioavailability .
  • Analytical Validation : Use X-ray crystallography (for regioselectivity) and LC-MS (for intermediate tracking) .

Q. What role does this compound play in isotopic labeling studies?

  • Methodological Answer : [¹⁴C]-labeled this compound (e.g., methylene-¹⁴C) is synthesized via Wittig reactions using ¹⁴C-labeled triphenylphosphine. This tracer is used in metabolic studies to track incorporation into polymers or drug metabolites. Radiolabeling efficiency (>95%) is confirmed via scintillation counting and autoradiography .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.